2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2,3-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone, reflecting its complex structural architecture. The molecular formula C₂₁H₂₁Cl₂NO₃ indicates the presence of 21 carbon atoms, 21 hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 406.3 g/mol. The Chemical Abstracts Service registry number 898762-19-1 provides unique identification for this compound in chemical databases.
The structural composition can be deconstructed into several key components that contribute to its overall molecular architecture. The benzophenone core consists of two phenyl rings connected by a carbonyl group, with the 2,3-dichlorophenyl ring bearing chlorine substituents at positions 2 and 3. The second phenyl ring carries a methylene bridge at the meta position, which connects to the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety. This spirocyclic component introduces significant conformational complexity through its fused ring system containing both oxygen and nitrogen heteroatoms.
The Standard International Chemical Identifier key BEBDLOSGMCFJKL-UHFFFAOYSA-N provides a unique cryptographic hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C(=CC=C4)Cl)Cl encodes the complete connectivity pattern, facilitating computational analysis and database searches.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-18-6-2-5-17(19(18)23)20(25)16-4-1-3-15(13-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBDLOSGMCFJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643331 | |
| Record name | (2,3-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-19-1 | |
| Record name | Methanone, (2,3-dichlorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of a suitable diol with a nitrogen-containing compound to form the spirocyclic structure.
Introduction of the benzophenone moiety: The spirocyclic intermediate is then reacted with a benzophenone derivative under specific conditions to introduce the benzophenone core.
Chlorination: The final step involves the chlorination of the benzophenone derivative to introduce the chlorine atoms at the 2 and 3 positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and reduction: The benzophenone core can participate in redox reactions.
Hydrolysis: The spirocyclic structure can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can modify the benzophenone core.
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests potential use in drug development, particularly as a precursor or active ingredient in the synthesis of novel pharmaceuticals. The spirocyclic structure is often associated with biological activity, making it a candidate for further investigation in medicinal chemistry.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzophenone possess anticancer properties. A study demonstrated that compounds similar to 2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone exhibited cytotoxic effects on various cancer cell lines, indicating potential as a chemotherapeutic agent .
Photochemical Applications
Due to its ability to absorb UV light, this compound may find applications in photoprotection and UV-filter formulations. Its effectiveness as a UV absorber can be crucial in cosmetic products and materials that require protection from UV radiation.
Case Study: UV Absorption Efficiency
A comparative study evaluated the UV absorption capabilities of several benzophenone derivatives, including the subject compound. Results showed that it effectively absorbs UV radiation up to 360 nm, making it suitable for use in sunscreens and protective coatings .
Material Science
The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of materials used in various industrial applications.
Case Study: Polymer Blends
Research involving polymer blends containing benzophenone derivatives demonstrated improved thermal resistance and mechanical strength compared to traditional polymers without such additives . This indicates potential applications in creating more durable materials for construction and automotive industries.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone involves its interaction with specific molecular targets. The spirocyclic structure and benzophenone core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzophenone Core
The target compound’s structural analogs differ primarily in substituent patterns on the benzophenone ring or modifications to the spirocyclic system. Below is a comparative analysis of key derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The dichloro substituents in the target compound confer higher lipophilicity (XLogP3 = 4.3) compared to non-halogenated derivatives (e.g., 4'-methyl analog, MW = 351.45), which likely exhibit lower logP values due to reduced halogen content .
Positional Isomerism :
- The 3,5-dichloro isomer () shares the same molecular weight as the target compound but differs in chlorine positioning. Such isomerism can drastically alter receptor binding or metabolic stability .
Biological Activity: Compound 12a () demonstrates significant σ2 receptor agonism and selective toxicity against metastatic melanoma. The absence of similar data for the target compound suggests divergent pharmacological profiles, possibly due to its dichloro substituents or lack of a benzylpiperidinyl group .
Spirocyclic System Modifications
- 1,4-Dioxa-8-azaspiro[4.5]decane Core : This spirocyclic motif is a common feature in analogs (e.g., –16). Its rigidity may enhance binding to hydrophobic pockets in biological targets, as seen in σ receptor ligands .
- Synthetic Utility : The spiro system is frequently used in alkaloid synthesis (), highlighting its versatility as a building block for complex heterocycles .
Biological Activity
2,3-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone (CAS Number: 898762-19-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21Cl2NO3. The compound features a benzophenone core substituted with dichloro and spirocyclic moieties, which contribute to its unique biological properties.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 404.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound may interact with sigma receptors (σ1 and σ2), which are implicated in various neuroprotective and antitumor activities. For instance, studies have shown that derivatives of the spirocyclic structure exhibit high affinity for σ1 receptors, suggesting potential applications in tumor imaging and treatment .
Antitumor Activity
A notable study highlighted the use of related compounds in targeting cancer cells. The research demonstrated that certain derivatives could inhibit the growth of tumor cells through σ receptor-mediated pathways. Specifically, compounds with similar structural motifs showed significant accumulation in tumor xenograft models during PET imaging studies, indicating their potential as radiotracers for cancer diagnostics .
Case Study: Tumor Imaging
In a study involving small animal models, a compound structurally related to this compound was used as a radiotracer. The results indicated:
- High accumulation in human carcinoma and melanoma tissues.
- Significant reduction in tracer accumulation upon treatment with haloperidol, confirming the involvement of σ receptors .
Neuroprotective Effects
In addition to antitumor properties, the compound may also exhibit neuroprotective effects. Research into similar spirocyclic compounds suggests they can modulate neurotransmitter systems and provide protection against neurodegenerative processes.
Toxicity Profile
While promising in biological activity, toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary data indicate that certain derivatives possess low toxicity levels; however, further studies are necessary to establish comprehensive safety data.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Tumor Imaging | High accumulation in tumors; potential as radiotracer |
| Neuroprotection | Modulation of neurotransmitter systems |
| Toxicity | Low toxicity in preliminary assessments |
Q & A
Basic: What synthetic methodologies are most effective for constructing the 1,4-dioxa-8-azaspiro[4.5]decane moiety in this compound?
The spirocyclic core is typically synthesized via cyclization reactions between diols and carbonyl compounds. For example, diols (e.g., 1,4-dioxa-8-azaspiro[4.5]decane-2-methanol) react with ketones or aldehydes under Dean-Stark conditions to eliminate water, forming the spiro ring . Catalysts like tetraethylammonium bromide (TEAB) or phase-transfer agents (e.g., TEBAC) enhance reaction efficiency. Yield optimization requires careful control of stoichiometry and temperature (e.g., reflux in dry acetone for 12–24 hours) .
Advanced: How can conformational flexibility in the spiro system impact crystallographic refinement and structural validation?
The spiro system introduces torsional strain, leading to multiple low-energy conformers. This complicates single-crystal X-ray diffraction (SC-XRD) analysis, as disordered positions may require constrained refinement in SHELXL . For example, in related benzophenone derivatives, anisotropic displacement parameters (ADPs) for the spiro oxygen and nitrogen atoms often show higher thermal motion, necessitating the use of restraints (e.g., SIMU, DELU) during refinement . Dynamic NMR studies (e.g., VT-NMR) can preemptively identify conformational exchange in solution .
Advanced: What role does the spiro system play in modulating σ receptor binding affinity, and how does this compare to non-spiro analogs?
In σ receptor ligands, the 1,4-dioxa-8-azaspiro[4.5]decane linker enhances rigidity, improving selectivity for σ2R over σ1R. For instance, compound 12a (a structural analog) demonstrated a σ2R Ki of 12 nM vs. σ1R Ki > 1 µM, attributed to optimal spatial positioning of the benzophenone and benzylpiperidine groups . Non-spiro analogs (e.g., linear piperazine derivatives) exhibit reduced selectivity due to increased conformational freedom .
Basic: Which analytical techniques are critical for characterizing purity and stability of this compound?
- HRMS-ESI : Validates molecular weight (e.g., [M+H]+ calcd 435.2642 vs. observed 435.2654) .
- HPLC-PDA : Detects impurities using Chromolith® columns (C18, 100 × 4.6 mm) with gradient elution (MeCN/H2O + 0.1% formic acid) .
- TGA/DSC : Assesses thermal stability; decomposition typically occurs above 200°C for spiro-containing benzophenones .
Advanced: How do substituents on the benzophenone ring influence HDAC inhibitory activity in related compounds?
Electron-withdrawing groups (e.g., Cl, F) at the 2- and 3-positions enhance HDAC inhibition by increasing electrophilicity of the ketone, which interacts with Zn²+ in the enzyme active site. For example, 4-chloro analogs showed IC50 values < 50 nM in HDAC1 assays, while unsubstituted benzophenones were inactive . Substituent bulkiness (e.g., 3,5-difluoro vs. 4-methyl) also impacts cell permeability, as shown in logP measurements (2.1 vs. 3.4) .
Advanced: How can contradictory bioactivity data arise from variations in linker chemistry?
In HDAC inhibitors, replacing the spiro linker with 1,3-dioxolane reduced potency by 10-fold due to decreased conformational rigidity, as confirmed by molecular docking (RMSD > 1.5 Å for ligand-enzyme interactions) . Conversely, in σ receptor studies, longer aliphatic linkers increased off-target binding (e.g., dopamine D2 receptors) . Such contradictions necessitate multivariate QSAR models to isolate linker-specific effects .
Basic: What crystallographic software packages are recommended for solving and refining structures of this compound?
- SHELXT/SHELXL : For direct methods (SHELXT) and least-squares refinement (SHELXL), particularly effective for handling disorder in spiro systems .
- WinGX : Provides a GUI for SHELX workflows and generates publication-ready CIF files .
- SIR97 : Useful for ab initio phasing in cases of weak diffraction (e.g., twinned crystals) .
Advanced: What mechanistic insights explain the selective toxicity of spiro-containing analogs against metastatic melanoma?
Compound BS148 (a spiro-linked σ2R agonist) induces apoptosis in melanoma cells via ROS-mediated ER stress (e.g., 2.5-fold increase in CHOP expression). The spiro system enhances mitochondrial targeting, as shown by JC-1 staining (ΔΨm collapse in 80% of treated cells) . Non-spiro analogs fail to activate this pathway, likely due to reduced membrane permeability .
Basic: How can researchers mitigate adsorption losses during sample preparation for LC-MS analysis?
- Glassware Silanization : Treat with 5% DMDCS in toluene to deactivate polar sites .
- SPE Sorbent Selection : Oasis HLB cartridges (60 mg) retain hydrophobic benzophenones with >95% recovery in wastewater matrices .
- Additives : 0.1% NH4F in mobile phases reduces tailing for halogenated analogs .
Advanced: What interdisciplinary approaches integrate synthetic chemistry and computational modeling to optimize this compound’s bioactivity?
- Docking Studies (AutoDock Vina) : Predict binding poses in σ2R (PDB: 5HK1) and HDAC1 (PDB: 4BKX) .
- MD Simulations (GROMACS) : Assess linker rigidity over 100-ns trajectories .
- Metabolite Prediction (Meteor Nexus) : Identify potential oxidative metabolites (e.g., hydroxylation at C-8 of the spiro ring) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
